molecular formula C12H24N2O3 B2636100 Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate CAS No. 2445750-45-6

Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate

Cat. No. B2636100
CAS RN: 2445750-45-6
M. Wt: 244.335
InChI Key: XPNGYPONHJYIPU-VHSXEESVSA-N
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Description

“Tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate” is a chemical compound . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

The synthesis of this compound involves palladium-catalyzed cross-coupling reactions . It is used in the synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 .


Chemical Reactions Analysis

The compound is involved in palladium-catalyzed cross-coupling reactions . It is used in the synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 216.28 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Intermediate in Biologically Active Compounds Synthesis : A study detailed the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate as an important intermediate in creating omisertinib (AZD9291), a medication with significant biological activity. This work demonstrated a rapid synthetic method for the compound, achieving an 81% yield over three steps, highlighting its importance in pharmaceutical synthesis (Zhao et al., 2017).

  • Enantioselective Synthesis : Research has also been focused on the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides using tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate. This work underscores the compound's utility in generating key intermediates for antiviral and anticancer nucleoside analogues, demonstrating the critical role of stereochemistry in the synthesis of pharmacologically relevant molecules (Ober et al., 2004).

  • Directed Lithiation and Substitution Reactions : Another study explored the directed lithiation of N′-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, revealing the efficiency of these compounds in undergoing nucleophilic substitution reactions to produce high yields of substituted products. This research contributes to the field of organic synthesis by providing insights into the reactivity and application of lithiated intermediates in constructing complex molecules (Smith et al., 2013).

  • Synthesis of Natural Product Intermediates : The synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in natural product Biotin synthesis, was achieved through a methodological study. This compound is involved in the metabolic cycle, catalyzing the fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids, showcasing its importance in studying metabolic pathways and synthetic applications in vitamin and supplement production (Qin et al., 2014).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

tert-butyl N-[[(2S,4R)-4-methoxypiperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-7-10(16-4)5-6-13-9/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNGYPONHJYIPU-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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